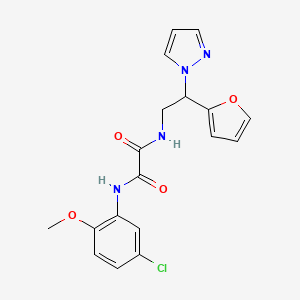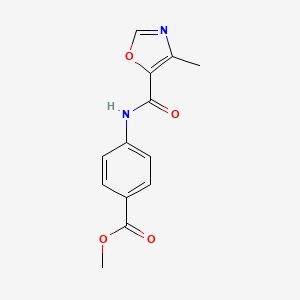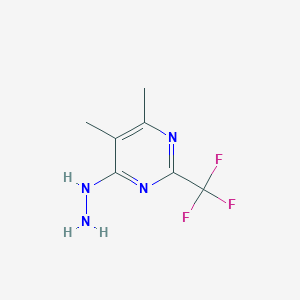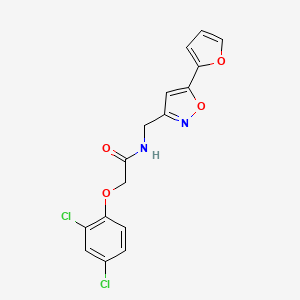![molecular formula C12H16BrN3O2 B2589806 Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate CAS No. 2411288-09-8](/img/structure/B2589806.png)
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate, also known as TBN-BEP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. By inhibiting acetylcholinesterase, Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate may disrupt the normal functioning of the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, enzyme inhibition, and neurotoxicity. In vitro studies have demonstrated that Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate is highly cytotoxic against various cancer cell lines, with IC50 values in the nanomolar range. Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate has also been shown to inhibit the activity of acetylcholinesterase, which may lead to neurotoxicity and other physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate in lab experiments is its high potency and selectivity against certain enzymes and receptors. This makes Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate a valuable tool for studying the mechanism of action of these targets. However, one of the limitations of using Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate. One area of interest is the development of Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate derivatives with improved potency and selectivity against certain targets. Another area of interest is the synthesis of novel materials using Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate as a building block, with potential applications in electronics and photonics. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate and its potential applications in various fields.
Synthesis Methods
The synthesis of Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 4-(2-bromoethynyl)-2-methylpyrazole-3-carbaldehyde in the presence of a base. The reaction produces Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate as a white solid, which can be purified through recrystallization.
Scientific Research Applications
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, colon, and liver cancer. In biochemistry, Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate has been used as a tool to study the mechanism of action of certain enzymes, such as acetylcholinesterase. In materials science, Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
properties
IUPAC Name |
tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-8-10-9(5-6-13)7-15-16(10)4/h7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLJFHJAGRPNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)C#CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)


![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)
![2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2589746.png)